3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol
Description
3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol is a complex organic compound that features both an indole and a nitropyridine moiety Indole derivatives are known for their diverse biological activities, while nitropyridine compounds are notable for their unique chemical properties and reactivity
Properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O3/c19-13-12(9-3-1-2-4-10(9)15-13)17-16-11-6-5-8(7-14-11)18(20)21/h1-7,15,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGMCSYEXHMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol typically involves the reaction of 5-nitropyridine-2-diazonium salt with 1H-indol-2-ol under specific conditions. The reaction is carried out in an organic solvent, often under acidic conditions to facilitate the diazotization process. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include hydrazine hydrate for reduction and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives and substituted indoles.
Scientific Research Applications
3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol involves its interaction with various molecular targets. The compound can bind to specific receptors and enzymes, modulating their activity. The nitropyridine moiety is known to participate in electron transfer reactions, while the indole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar compounds to 3-[(5-nitropyridin-2-yl)diazenyl]-1H-indol-2-ol include other indole derivatives and nitropyridine compounds. For example:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
3-nitropyridine: A simpler nitropyridine compound with distinct chemical properties.
The uniqueness of this compound lies in its combined indole and nitropyridine structure, which imparts a unique set of chemical and biological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
